N-(5-碘-吡啶-2-基)-2,2-二甲基-丙酰胺

描述

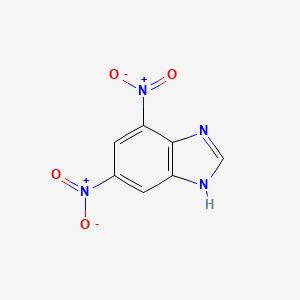

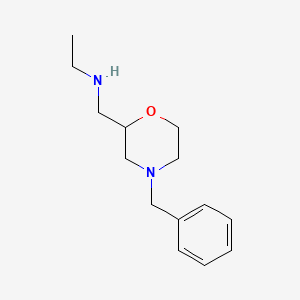

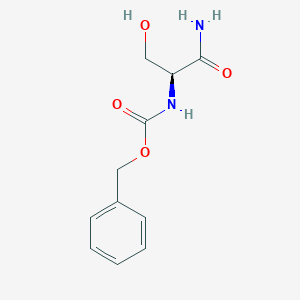

“N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide” is a chemical compound that contains an iodine atom and a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “N-” indicates that the subsequent group is attached to the nitrogen atom of the pyridine ring. The “2,2-dimethyl-propionamide” part suggests the presence of a propionamide group (a three-carbon chain with an amide functional group) that is substituted with two methyl groups at the second carbon .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the iodine atom at the 5-position of the ring, and the 2,2-dimethylpropionamide group attached to the nitrogen of the pyridine ring .Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, this molecule could participate in various chemical reactions. The iodine atom could be replaced via nucleophilic substitution reactions, and the amide group could be involved in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the iodine atom could increase its molecular weight and polarizability. The pyridine ring and the amide group could enable it to participate in pi-stacking interactions and hydrogen bonding .科学研究应用

结构和光谱分析

- 行为和与其他化合物的相互作用: 类似的吡啶衍生物,如5-三氟甲基-吡啶-2-硫酮,与分子碘的相互作用和行为已被研究。这些相互作用对于理解此类化合物的结构和电子性质至关重要 (Chernov'yants 等人,2011).

生化应用

- 与铁和氧形成配合物: 研究表明,与相关吡啶衍生物形成的铁(ii)配合物如何与双氧反应。此类研究对于理解这些化合物的生化应用和反应至关重要 (Martinho 等人,2010).

配位聚合物和自组装

- 聚合配位化合物的形成: 吡啶衍生物已被用于形成聚合配位化合物。这些在自组装和分子工程中具有潜在应用 (Zhao 等人,2008).

抗菌和抗结核应用

- 抗结核活性: 合成吡啶衍生物在抗结核应用中显示出前景,对结核分枝杆菌表现出显着的体外活性 (Kantevari 等人,2011).

光物理性质

- 荧光化合物合成: 通过碘介导的氧化过程,吡啶衍生物已被用于创建荧光化合物。这突出了它们在光物理和成像应用中的潜力 (Shibahara 等人,2006).

聚合物科学

- 光学活性聚酰胺的合成: 研究表明使用吡啶衍生物合成新的光学活性聚酰胺,表明在材料科学和聚合物工程中的应用 (Faghihi 等人,2010).

动力学和机理研究

氧化机理: 已经对吡啶衍生物进行了动力学研究以了解其氧化机理,从而深入了解其化学反应性和在合成中的潜在应用 (Fawzy & Shaaban,2014).

脂氧合酶激活蛋白抑制: 某些吡啶衍生物已被研究用于抑制脂氧合酶激活蛋白,表明潜在的药理应用 (Hutchinson 等人,2009).

作用机制

未来方向

属性

IUPAC Name |

N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVMIAULAFHJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589290 | |

| Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

470463-36-6 | |

| Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)

![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)